molecular formula C10H11NO2 B1313589 N-(5-Formyl-2-methylphenyl)acetamide CAS No. 63913-25-7

N-(5-Formyl-2-methylphenyl)acetamide

Cat. No. B1313589
CAS RN: 63913-25-7
M. Wt: 177.2 g/mol
InChI Key: ZXYUIFVPXYYAAW-UHFFFAOYSA-N
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Description

N-(5-Formyl-2-methylphenyl)acetamide, also known as N-formyl-2-methylphenylacetamide or N-FMPA, is a chemical compound that has been used in a variety of scientific research applications. N-FMPA is an acetamide derivative of a phenyl group with a formyl group attached to the 5-position of the phenyl ring, and a methyl group attached to the 2-position of the phenyl ring. It has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Efficient Regeneration of Acetamido Groups

    Research by Orlova et al. (2009) delves into the efficient regeneration of the acetamido group from the O-nethyl acetimidate function under acidic conditions, highlighting a novel pathway for manipulating similar acetamide compounds in synthetic organic chemistry (Orlova, Zinin, & Kononov, 2009).

  • Structural Analysis

    Gowda et al. (2007) focused on the structural characterization of N-(2-Methylphenyl)acetamide, revealing insights into the molecular conformation that can be applied to understand the behavior of closely related compounds in various solvents and conditions (Gowda, Kožíšek, Tokarčı́k, & Fuess, 2007).

Pharmacological Applications

  • Anticancer Agents: A study by Evren et al. (2019) on the synthesis and biological evaluation of thiazole derivatives, including compounds structurally related to N-(5-Formyl-2-methylphenyl)acetamide, demonstrates potential anticancer activity, showcasing the relevance of acetamide derivatives in developing therapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Material Science and Catalysis

  • Photocatalytic Redox Performance: Zhang et al. (2023) explored the acetamide- or formamide-assisted in situ approach to synthesize modified graphitic carbon nitride, indicating the role of acetamide derivatives in enhancing photocatalytic performance for environmental applications (Zhang, Yang, Meng, Qin, Ren, Pan, Yang, & Guo, 2023).

properties

IUPAC Name

N-(5-formyl-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYUIFVPXYYAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493987
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Formyl-2-methylphenyl)acetamide

CAS RN

63913-25-7
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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